methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 4th position, a methyl group at the 6th position, and a carboxylate ester group at the 2nd position of the indole ring. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the starting materials would include 4-fluoro-6-methylphenylhydrazine and an appropriate ester precursor. The reaction is carried out under reflux conditions with methanesulfonic acid in methanol, yielding the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, particularly at the 3rd position.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Nucleophilic Substitution: The fluorine atom at the 4th position can be substituted by nucleophiles under suitable conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Nucleophilic Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Electrophilic Substitution: Products include halogenated or nitrated indole derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Nucleophilic Substitution: Products include substituted indole derivatives with various functional groups.
Scientific Research Applications
Methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, enzymes, and proteins. The fluorine atom and methyl group contribute to its binding affinity and specificity. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate
- Methyl 4-bromo-6-methyl-1H-indole-2-carboxylate
- Methyl 4-iodo-6-methyl-1H-indole-2-carboxylate
Uniqueness
Methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, biological activity, and pharmacokinetic properties compared to other halogenated indole derivatives .
Properties
CAS No. |
2160821-25-8 |
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Molecular Formula |
C11H10FNO2 |
Molecular Weight |
207.20 g/mol |
IUPAC Name |
methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10FNO2/c1-6-3-8(12)7-5-10(11(14)15-2)13-9(7)4-6/h3-5,13H,1-2H3 |
InChI Key |
UEKUDSZQQSVKQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)F |
Purity |
95 |
Origin of Product |
United States |
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